molecular formula C27H48O7 B1614292 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)- CAS No. 27177-01-1

3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)-

Cat. No.: B1614292
CAS No.: 27177-01-1
M. Wt: 484.7 g/mol
InChI Key: TWIMUEGVLWNOMO-UHFFFAOYSA-N
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Description

3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)- is a chemical compound with the molecular formula C27H48O7. It is known for its unique structure, which includes multiple ether linkages and a nonylphenoxy group. This compound is often used in various industrial and scientific applications due to its surfactant properties and ability to interact with different molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)- typically involves the reaction of nonylphenol with ethylene oxide. The process can be carried out under controlled conditions to ensure the formation of the desired product. The reaction is usually catalyzed by a base such as potassium hydroxide, and the temperature is maintained at around 100-150°C to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous reactors where nonylphenol and ethylene oxide are fed into the reactor at controlled rates. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure compound.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, thiols, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or alkanes.

Scientific Research Applications

3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a solubilizing agent for hydrophobic drugs.

    Industry: Utilized in the production of detergents, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)- involves its ability to interact with lipid membranes and proteins. The nonylphenoxy group allows the compound to insert into lipid bilayers, disrupting membrane integrity and affecting membrane-bound proteins. This property makes it useful in studying membrane dynamics and protein-lipid interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol
  • 18-(4-Nonylphenyl)-3,6,9,12,15,18-hexaoxa-1-octadecanol
  • 2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Uniqueness

3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)- is unique due to its specific combination of ether linkages and the nonylphenoxy group. This structure imparts distinct surfactant properties, making it particularly effective in applications requiring emulsification and solubilization.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O7/c1-2-3-4-5-6-7-8-11-26-12-9-10-13-27(26)34-25-24-33-23-22-32-21-20-31-19-18-30-17-16-29-15-14-28/h9-10,12-13,28H,2-8,11,14-25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIMUEGVLWNOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067282
Record name 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27177-01-1
Record name Nonylphenoxydiglycol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027177011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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